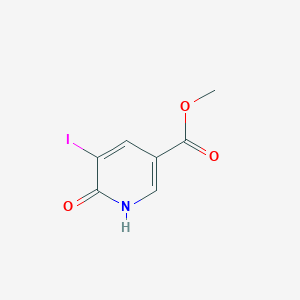

Methyl 6-hydroxy-5-iodonicotinate

Description

BenchChem offers high-quality Methyl 6-hydroxy-5-iodonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxy-5-iodonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-iodo-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGAGXUKDZFFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594696 | |

| Record name | Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-46-9 | |

| Record name | Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 6-hydroxy-5-iodonicotinate chemical properties

Technical Whitepaper: Methyl 6-hydroxy-5-iodonicotinate as a Pivotal Scaffold in Medicinal Chemistry

Executive Summary

Methyl 6-hydroxy-5-iodonicotinate (CAS 78686-95-8) represents a high-value "orthogonal" scaffold in drug discovery. Its structural utility lies in the presence of three distinct reactive handles: a nucleophilic nitrogen (N-1), an electrophilic carbonyl/hydroxyl system (C-6), and a halogen handle (C-5 Iodine) primed for transition-metal catalysis.

This guide moves beyond basic catalog data to analyze the chemical behavior of this molecule, specifically its tautomeric-dependent reactivity and its role as a precursor for kinase inhibitors and GPCR ligands.

Chemical Identity & Structural Dynamics

To manipulate this molecule effectively, one must understand its solution-phase behavior. While often cataloged as "6-hydroxy," the molecule exists predominantly as the 2-pyridone tautomer in the solid state and in polar solvents (DMSO, DMF, MeOH) used for synthesis.

Tautomeric Equilibrium

The equilibrium heavily favors the lactam (pyridone) form over the lactim (hydroxypyridine) form due to the resonance stabilization of the amide-like system. This dictates that:

-

Alkylation under basic conditions occurs preferentially at N-1 (N-alkylation) rather than O-6, unless specific "hard" electrophiles or silver salts are used.

-

Solubility is limited in non-polar solvents (hexanes) but high in polar aprotic solvents (DMF, DMSO).

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Note |

| IUPAC Name | Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate | Preferred nomenclature reflecting tautomer |

| CAS Number | 78686-95-8 | |

| Molecular Formula | ||

| Molecular Weight | 279.03 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | DMSO, DMF, hot MeOH | Poor in |

| Key Resonances ( | Broad NH singlet confirms pyridone form |

Functionalization Logic: A Divergent Synthesis Map

The true value of this scaffold is its ability to serve as a divergence point. The C-5 iodine allows for carbon-carbon bond formation before or after modification of the pyridone core.

Visualization: Reactivity Flowchart

The following diagram illustrates the three primary vectors of modification.

Caption: Divergent synthesis pathways. Blue: C-5 Cross-coupling. Red: C-6 Activation. Yellow: N-1 Decoration.

Synthetic Protocols & Expert Commentary

Protocol A: Synthesis of the Scaffold (Iodination)

Context: Direct iodination of methyl 6-hydroxynicotinate.

Reagents: Methyl 6-hydroxynicotinate (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF.

Expert Insight: Use NIS over elemental iodine (

-

Dissolution: Dissolve methyl 6-hydroxynicotinate (10 mmol) in DMF (20 mL).

-

Addition: Add NIS (11 mmol) portion-wise at room temperature.

-

Reaction: Heat to 60°C for 4 hours. Monitor by LCMS (Mass shift: M+H 154

280). -

Quench: Pour into ice-water (100 mL) containing 10% sodium thiosulfate (to reduce trace

). -

Isolation: The product precipitates as a solid. Filter, wash with water, and dry under vacuum.

-

Self-Validation: The filtrate should be colorless (thiosulfate effect). The solid should be off-white. Yellowing indicates residual iodine.

-

Protocol B: Suzuki-Miyaura Coupling at C-5

Context: Installing an aryl group. This is the most common step in building kinase inhibitors.

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

-

Degassing: Sparge the solvent mixture with nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

-

Assembly: Combine scaffold, boronic acid, base, and catalyst in a sealed vial.

-

Heating: Heat to 90°C for 2-6 hours.

-

Workup: Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Expert Note: If the substrate contains basic amines, the product may streak on silica. Add 1% Triethylamine to the eluent.

-

Protocol C: Activation with (Chlorination)

Context: Converting the pyridone to a chloropyridine for subsequent

-

Setup: Suspend the scaffold in neat

(excess, acts as solvent). -

Catalysis: Add a catalytic drop of DMF (Vilsmeier-Haack type activation).

-

Reflux: Heat to reflux (

) for 2 hours. The solid will dissolve as it converts to the chloro-pyridine. -

Quench (Hazard): Remove excess

via rotary evaporation. Pour the residue slowly onto crushed ice/NaHCO3. Do not add water to the residue.

Case Study: Kinase Inhibitor Design

Objective: Design a dual-action inhibitor targeting a Tyrosine Kinase (e.g., VEGFR) using the methyl 6-hydroxy-5-iodonicotinate scaffold.

Rationale:

-

The Hinge Binder: The pyridone motif (donor-acceptor pair) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

The Gatekeeper: The C-5 position (iodine) is replaced via Suzuki coupling with a bulky hydrophobic group (e.g., 2-fluoro-4-bromo-phenyl) to access the hydrophobic back pocket.

-

Solubility Handle: The C-3 ester is hydrolyzed and coupled with a solubilizing amine (e.g., N-methylpiperazine) to improve ADME properties.

Workflow:

-

N-Alkylation: Methylate N-1 to lock the tautomer and prevent metabolic glucuronidation.

-

Suzuki Coupling: React C-5 Iodine with 4-fluorophenylboronic acid.

-

Amidation: Saponify the methyl ester (LiOH) and couple with piperazine.

Safety & Stability

-

Hazard Identification:

-

Iodinated compounds: Generally light-sensitive. Store in amber vials.

- reactions: Generate HCl gas. Must be performed in a fume hood with a caustic scrubber.

-

-

Storage: Stable at room temperature for months if kept dry. Hydrolysis of the ester may occur if exposed to moisture/acid over long periods.

References

-

Synthesis of 6-Hydroxynicotinic Acid Derivatives

- Organic Syntheses, Coll. Vol. 4, p.532 (1963).

-

Suzuki-Miyaura Coupling on Pyridones

- Journal of the American Chemical Society, 2007, 129, 9602-9603. (General conditions for difficult couplings).

-

Tautomerism of 2-Hydroxypyridines

- Wikipedia Entry: 2-Pyridone. (Overview of lactam-lactim equilibrium).

-

Compound Data & Spectral Properties

- PubChem CID 624596 (Analogous structures and physical d

-

Chlorination of Pyridones

- RSC Advances, 2013.

A Comprehensive Technical Guide to Methyl 6-hydroxy-5-iodonicotinate (CAS 885950-46-9): A Pivotal Building Block in Modern Drug Discovery

Executive Summary: Methyl 6-hydroxy-5-iodonicotinate is a highly functionalized heterocyclic compound that has emerged as a strategic building block for researchers in medicinal chemistry and drug development. Its unique architecture, featuring a pyridone core, a reactive iodine handle, and modifiable ester and hydroxyl groups, offers a versatile platform for the synthesis of complex molecular entities. This guide provides an in-depth analysis of its physicochemical properties, a robust synthetic protocol, and a detailed exploration of its reactivity and applications, with a particular focus on its role in the development of targeted protein degraders and other advanced therapeutics.

Introduction: The Strategic Value of Functionalized Heterocycles

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a desirable motif. The strategic introduction of specific functional groups onto this core can dramatically enhance its utility. Methyl 6-hydroxy-5-iodonicotinate (CAS 885950-46-9) exemplifies this principle. The presence of an iodine atom at the C5 position provides a crucial "handle" for transition metal-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space. This capability is paramount in modern hit-to-lead and lead optimization campaigns, where rapid diversification is key to improving potency, selectivity, and drug-like properties.

Physicochemical Properties and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. Methyl 6-hydroxy-5-iodonicotinate is typically a solid that requires specific storage conditions to ensure its stability.[1]

| Property | Value | Source |

| CAS Number | 885950-46-9 | [2][3][4] |

| Molecular Formula | C₇H₆INO₃ | [1][2][3] |

| Molecular Weight | 279.03 g/mol | [1] |

| SMILES | O=C(OC)C1=CN=C(O)C(I)=C1 | [1] |

| Storage | Keep in a dark place, inert atmosphere, room temperature. | [1] |

| Known Applications | Protein Degrader Building Block, Organic Synthesis | [1][2] |

Spectroscopic Characterization (Predicted)

While specific experimental spectra are proprietary, the structure of Methyl 6-hydroxy-5-iodonicotinate allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic and methyl regions. A singlet for the methyl ester protons (-OCH₃) would likely appear around δ 3.8-4.0 ppm. Two singlets or narrow doublets corresponding to the two protons on the pyridine ring (H-2 and H-4) would be observed in the downfield region (δ 7.5-8.5 ppm). The hydroxyl proton (-OH) may appear as a broad singlet or may not be observed due to solvent exchange.

-

¹³C NMR: The carbon spectrum would display seven signals. The methyl ester carbon should appear around δ 50-55 ppm. The ester carbonyl carbon would be significantly downfield (δ 160-170 ppm). The four sp² carbons of the pyridine ring would have distinct chemical shifts, with the carbon atom bonded to iodine (C-5) being shifted upfield due to the heavy-atom effect.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. A broad absorption band in the range of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp peak around 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the methyl ester. Additional peaks in the 1550-1650 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 279. Due to the 100% natural abundance of ¹²⁷I, no complex isotopic pattern is expected for the molecular ion. Common fragmentation pathways would likely include the loss of a methoxy radical (•OCH₃, M-31) or the entire methoxycarbonyl group.

Synthesis and Purification: A Practical Workflow

The synthesis of Methyl 6-hydroxy-5-iodonicotinate can be efficiently achieved from a commercially available precursor, Methyl 6-hydroxynicotinate. The key transformation is a regioselective electrophilic iodination at the C5 position, which is activated by the electron-donating hydroxyl group at C6.

Caption: Synthetic workflow for Methyl 6-hydroxy-5-iodonicotinate.

Detailed Experimental Protocol

Causality: This protocol utilizes N-Iodosuccinimide (NIS) as the iodinating agent. NIS is chosen for its ease of handling compared to molecular iodine and its effectiveness in iodinating activated aromatic rings under relatively mild conditions. Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction.

-

Reaction Setup: To a solution of Methyl 6-hydroxynicotinate (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining NIS/iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 6-hydroxy-5-iodonicotinate.

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 6-hydroxy-5-iodonicotinate lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

The Iodine Handle: A Gateway to Molecular Diversity

The carbon-iodine bond is the most valuable functional group on this scaffold for building molecular complexity. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry.

Caption: Key cross-coupling reactions of Methyl 6-hydroxy-5-iodonicotinate.

-

Suzuki Coupling: Reacting with boronic acids or esters to form C(sp²)-C(sp²) bonds, introducing new aryl or heteroaryl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes to form C(sp²)-C(sp) bonds, providing access to rigid, linear extensions.

-

Buchwald-Hartwig Amination: Forming C(sp²)-N bonds by coupling with a wide range of primary and secondary amines.

-

Stille Coupling: Reacting with organostannanes to introduce various alkyl, alkenyl, or aryl substituents.

Applications in Drug Discovery

Scaffold for Targeted Protein Degradation (PROTACs)

Perhaps the most exciting application of this building block is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's natural ubiquitin-proteasome system.

The structure of Methyl 6-hydroxy-5-iodonicotinate is ideally suited for this purpose. The iodine atom serves as a perfect attachment point for a chemical linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon). The modified pyridone core itself can be elaborated into a "warhead" that binds to the protein of interest.

Caption: Role of the building block in a general PROTAC structure.

Intermediate for Kinase and Enzyme Inhibitors

The ability to diversify the 5-position of the pyridone ring allows for the systematic probing of binding pockets in enzymes like kinases. By synthesizing a library of analogues with different substituents (aryl, alkyl, amino, etc.), researchers can rapidly perform Structure-Activity Relationship (SAR) studies to identify compounds with high affinity and selectivity for their target.

Safety and Handling

According to supplier safety data, Methyl 6-hydroxy-5-iodonicotinate should be handled with care in a laboratory setting.[1]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[1][3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials, preferably under an inert atmosphere.[1]

Conclusion

Methyl 6-hydroxy-5-iodonicotinate is more than just a chemical intermediate; it is a sophisticated tool for modern drug discovery. Its pre-installed, orthogonally reactive functional groups provide a streamlined and efficient pathway to molecular complexity. For researchers and scientists aiming to develop next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation, this building block represents a significant enabling resource, accelerating the discovery of novel drug candidates.

References

-

PubChem. Methyl 6-hydroxy-5-nitronicotinate. Available at: [Link].

-

PubChem. Methyl 6-methylnicotinate. Available at: [Link].

-

Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Available at: [Link].

-

National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link].

-

CP Lab Safety. Methyl 6-hydroxy-5-iodonicotinate, min 98%, 1 gram. Available at: [Link].

-

ResearchGate. (PDF) Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. Available at: [Link].

- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.

-

Neuman, R. C. Organic Spectrometry. Available at: [Link].

-

SlidePlayer. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link].

-

PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available at: [Link].

-

Sema. Organic Chemistry Ir And Nmr Cheat Sheet. Available at: [Link].

-

YouTube. Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test. Available at: [Link].

-

PubChem. Methyl 6-chloro-5-nitronicotinate. Available at: [Link].

-

YouTube. Chapter 6 Chemical Reactivity and Mechanisms Lesson 1. Available at: [Link].

-

PubMed. [Application of methyl in drug design]. Available at: [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link].

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link].

-

PubChemLite. Methyl 6-hydroxy-5-nitronicotinate (C7H6N2O5). Available at: [Link].

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 6-hydroxy-5-iodonicotinate

This guide provides an in-depth analysis of the spectroscopic data for methyl 6-hydroxy-5-iodonicotinate, a key intermediate in pharmaceutical synthesis. As researchers and drug development professionals, a thorough understanding of the structural features of such molecules is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction

Methyl 6-hydroxy-5-iodonicotinate (C₇H₆INO₃) is a substituted pyridine derivative. Its structure, featuring a hydroxyl group, an iodine atom, and a methyl ester on the nicotinic acid scaffold, presents a unique spectroscopic fingerprint. The correct interpretation of this fingerprint is crucial for confirming its identity and purity. This guide will walk through the expected and reported spectroscopic data, providing a comprehensive reference for scientists working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can garner detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted and Reported ¹H NMR Data:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-13 | Broad Singlet | 1H | OH |

| 2 | 8.43 | Doublet (d) | 1H | H-4 |

| 3 | ~8.0 | Doublet (d) | 1H | H-2 |

| 4 | 3.97 | Singlet (s) | 3H | OCH₃ |

Reported data for H-4 and OCH₃ from a synthesis of methyl 2-hydroxy-5-iodonicotinate, which exists in tautomeric equilibrium with the 6-hydroxy form.[1]

Interpretation and Rationale:

The ¹H NMR spectrum of methyl 6-hydroxy-5-iodonicotinate is expected to show four distinct signals.

-

Hydroxyl Proton (OH): The proton of the hydroxyl group is acidic and its chemical shift can be highly variable, often appearing as a broad singlet. Its position is dependent on concentration, temperature, and solvent. In DMSO-d₆, it is expected to be in the downfield region, typically between 11 and 13 ppm, due to hydrogen bonding.

-

Aromatic Protons (H-2 and H-4): The pyridine ring contains two aromatic protons. The H-4 proton is deshielded by the adjacent electron-withdrawing ester group and the iodine atom, and is reported to appear at 8.43 ppm as a doublet.[1] The H-2 proton is also in the aromatic region, and its chemical shift is influenced by the adjacent nitrogen and hydroxyl group. It is expected to appear as a doublet due to coupling with the H-4 proton. The coupling constant (J-value) for this meta-coupling would be small, typically in the range of 2-3 Hz.

-

Methyl Protons (OCH₃): The three protons of the methyl ester group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet. Their chemical shift is reported at 3.97 ppm, which is a typical value for methyl esters.[1]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of methyl 6-hydroxy-5-iodonicotinate in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 165-175 | C=O (Ester) |

| 2 | ~160 | C-6 (C-OH) |

| 3 | ~145 | C-2 |

| 4 | ~140 | C-4 |

| 5 | ~110 | C-3 |

| 6 | ~90 | C-5 (C-I) |

| 7 | 50-60 | OCH₃ |

Interpretation and Rationale:

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear in the 165-175 ppm region.

-

Aromatic Carbons:

-

C-6 (C-OH): The carbon bearing the hydroxyl group (C-6) will be significantly deshielded and is predicted to be around 160 ppm.

-

C-2 and C-4: These carbons are part of the aromatic ring and their chemical shifts are influenced by the nitrogen atom and the substituents. They are expected in the 140-145 ppm range.

-

C-3: This carbon is adjacent to the ester group and is expected around 110 ppm.

-

C-5 (C-I): The carbon directly attached to the iodine atom (C-5) will experience a significant upfield shift due to the "heavy atom effect" of iodine. Its chemical shift is predicted to be in the range of 90 ppm.

-

-

Methyl Carbon (OCH₃): The methyl carbon of the ester group will be the most shielded carbon and is expected to appear in the 50-60 ppm range.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer is recommended.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon.

-

Typical parameters include a 45-60° pulse angle, a relaxation delay of 2-5 seconds, and a large number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Similar to ¹H NMR, the data is processed through Fourier transform, phasing, and calibration. The solvent signal is used for referencing (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (from the hydroxyl group) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| ~1720 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium-Strong | C=C and C=N stretches (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-O stretch (hydroxyl) |

| Below 850 | Medium-Weak | C-H bend (aromatic, out-of-plane) |

Interpretation and Rationale:

-

O-H Stretch: A broad and strong absorption band in the 3400-3200 cm⁻¹ region is a characteristic signature of a hydroxyl group involved in hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp peak around 1720 cm⁻¹ is indicative of the carbonyl group of the methyl ester.

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: The C-O stretching vibrations of the ester and the hydroxyl group will appear in the fingerprint region, typically around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrometer software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Logical Flow for IR Spectral Analysis:

Caption: Decision-making process for IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 278.94 (for C₇H₆INO₃)

-

Key Fragmentation Pathways:

-

Loss of the methyl radical (•CH₃) from the ester: m/z = 263.93

-

Loss of the methoxy group (•OCH₃) from the ester: m/z = 247.93

-

Loss of carbon monoxide (CO) from the ester: m/z = 250.94

-

Loss of the entire methoxycarbonyl group (•COOCH₃): m/z = 219.94

-

Cleavage of the iodine atom: m/z = 151.04

-

Interpretation and Rationale:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the stability of the resulting fragments. The ester group is a likely site for initial fragmentation, leading to the loss of the methyl or methoxy radicals. The loss of the iodine atom would also be a significant fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Conclusion

The comprehensive spectroscopic analysis of methyl 6-hydroxy-5-iodonicotinate, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust confirmation of its chemical structure. The predicted and reported data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers and scientists in the field of drug development. Adherence to these analytical principles ensures the quality and integrity of this important chemical intermediate.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

An In-depth Technical Guide to Methyl 6-hydroxy-5-iodonicotinate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 6-hydroxy-5-iodonicotinate stands as a significant heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine core, featuring a hydroxyl group, an iodine atom, and a methyl ester, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its synthesis, physicochemical properties, and potential applications, with a focus on the underlying chemical principles and experimental methodologies. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis logically follows from well-established principles of heterocyclic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-hydroxy-5-iodonicotinate is presented in the table below.

| Property | Value | Source |

| CAS Number | 885950-46-9 | [1] |

| Molecular Formula | C₇H₆INO₃ | [1] |

| Molecular Weight | 279.03 g/mol | [1] |

| Appearance | Solid (predicted) | |

| SMILES | O=C(OC)C1=CN=C(O)C(I)=C1 | [1] |

Synthesis of Methyl 6-hydroxy-5-iodonicotinate: A Proposed Pathway

The synthesis of Methyl 6-hydroxy-5-iodonicotinate can be logically approached in a two-step sequence starting from the commercially available 6-hydroxynicotinic acid. This pathway involves an initial esterification followed by a regioselective iodination.

Step 1: Esterification of 6-Hydroxynicotinic Acid to Methyl 6-hydroxynicotinate

The first step is the conversion of 6-hydroxynicotinic acid to its corresponding methyl ester, Methyl 6-hydroxynicotinate. This is a standard Fischer esterification reaction, typically carried out in the presence of an acid catalyst in methanol.

Experimental Protocol: Synthesis of Methyl 6-hydroxynicotinate [2]

-

Materials:

-

6-Hydroxynicotinic acid (100 g, 719 mmol)

-

Methanol (1 L)

-

Concentrated Sulfuric Acid (18 M, 50 mL)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

-

-

Procedure:

-

Suspend 6-hydroxynicotinic acid in methanol in a suitable reaction flask.

-

Carefully add concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

Cool the reaction mixture and slowly add sodium bicarbonate powder to partially neutralize the acid.

-

Remove the majority of the methanol under reduced pressure.

-

Add water to the residue and adjust the pH to 7 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (4 x 200 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Methyl 6-hydroxynicotinate as a white solid.

-

-

Expected Yield: ~75%

Causality of Experimental Choices:

-

Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Methanol as Solvent and Reagent: Serves as both the solvent for the reaction and the nucleophile that forms the methyl ester. Using it in large excess drives the equilibrium towards the product side, maximizing the yield.

-

Reflux Conditions: The elevated temperature increases the reaction rate, allowing the esterification to reach completion in a reasonable timeframe.

-

Neutralization and Extraction: The workup procedure is designed to remove the acid catalyst and any unreacted starting material, isolating the desired ester product.

Caption: Fischer esterification of 6-hydroxynicotinic acid.

Step 2: Iodination of Methyl 6-hydroxynicotinate

The second step involves the regioselective iodination of Methyl 6-hydroxynicotinate at the C5 position. The hydroxyl group at the C6 position is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C5 position is activated for iodination. A common and effective reagent for the iodination of activated aromatic rings is N-iodosuccinimide (NIS).

Proposed Experimental Protocol: Iodination of Methyl 6-hydroxynicotinate

-

Materials:

-

Methyl 6-hydroxynicotinate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile or Dichloromethane

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

Dissolve Methyl 6-hydroxynicotinate in a suitable solvent like acetonitrile or dichloromethane in a reaction flask.

-

Add N-iodosuccinimide (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Methyl 6-hydroxy-5-iodonicotinate.

-

Causality of Experimental Choices:

-

N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent. It is easier to handle and often gives cleaner reactions compared to molecular iodine.

-

Solvent Choice: Acetonitrile or dichloromethane are common solvents for such reactions as they are relatively inert and can dissolve the reactants.

-

Reaction Monitoring: Essential to determine the endpoint of the reaction and to avoid the formation of byproducts due to over-reaction or decomposition.

-

Quenching and Purification: The workup with sodium thiosulfate is a standard procedure to remove excess iodine. Column chromatography is a robust method for purifying the final product from any remaining starting material, NIS, and succinimide byproduct.

Caption: Iodination of Methyl 6-hydroxynicotinate using NIS.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications of Methyl 6-hydroxy-5-iodonicotinate are not extensively detailed in the public domain, its structure suggests significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.

-

Scaffold for Further Functionalization: The presence of three distinct functional groups allows for a variety of chemical transformations. The iodine atom is particularly useful for cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse substituents at the C5 position.[2]

-

Nicotinic Receptor Modulators: Nicotinic acid derivatives are known to interact with nicotinic receptors. The structural features of this compound could be exploited to design and synthesize novel modulators of these receptors, which are implicated in a range of neurological disorders.[2]

-

Enzyme Inhibitors: The pyridine ring is a common motif in many enzyme inhibitors. For instance, derivatives of nicotinic acid have been investigated as inhibitors of enzymes like 3-hydroxyanthranilate-3,4-dioxygenase.[3] The unique substitution pattern of Methyl 6-hydroxy-5-iodonicotinate could be a starting point for the development of new enzyme inhibitors.

-

CNS Disorders: Related compounds, such as methyl 6-methylnicotinate, have been used in the treatment of CNS disorders.[4] This suggests that derivatives of Methyl 6-hydroxy-5-iodonicotinate could also be explored for their potential activity in the central nervous system.

Conclusion

Methyl 6-hydroxy-5-iodonicotinate is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through a logical two-step process involving esterification and regioselective iodination. The trifunctionalized nature of this molecule provides a rich platform for chemical diversification, making it an attractive starting material for the exploration of new chemical space in the quest for novel therapeutics. Further research into the biological activities of derivatives of Methyl 6-hydroxy-5-iodonicotinate is warranted to fully unlock its potential in drug discovery.

References

-

PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available at: [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

- Google Patents. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.

-

Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available at: [Link]

-

ResearchGate. How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Available at: [Link]

- Google Patents. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

- Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

PubChem. Methyl 6-hydroxy-5-nitronicotinate. Available at: [Link]

-

PubMed. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Available at: [Link]

- Google Patents. US2993904A - Preparation of 6-methylnicotinic acid.

-

Organic Syntheses. [ - L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester]. Available at: [Link]

-

Angene Chemical. Methyl 6-hydroxynicotinate(CAS# 66171-50-4 ). Available at: [Link]

-

ChemSynthesis. benzylamine - 100-46-9, C7H9N, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

-

Fengchen Group. Benzylamine BP EP USP CAS 100-46-9 Manufacturers and Suppliers. Available at: [Link]

Sources

purity analysis of commercially available Methyl 6-hydroxy-5-iodonicotinate

[1]

Executive Summary & Compound Profile

Methyl 6-hydroxy-5-iodonicotinate (CAS 885950-46-9) is a critical pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Its value lies in the orthogonal reactivity of the C5-iodide (amenable to Suzuki/Sonogashira couplings) and the C6-hydroxyl (convertible to chlorides or ethers).

However, commercial batches frequently suffer from two specific quality issues:

-

Regioisomeric Contamination: Confusion with the thermodynamically stable isomer, Methyl 2-hydroxy-5-iodonicotinate (CAS 116387-40-7).

-

Tautomeric Ambiguity: The compound exists in equilibrium between the hydroxypyridine and pyridone forms, complicating NMR interpretation and chromatographic peak shape.

Physicochemical Profile

| Property | Specification / Characteristic |

| Chemical Formula | C₇H₆INO₃ |

| Molecular Weight | 279.03 g/mol |

| Appearance | White to off-white powder |

| Solubility | Low in Water; Soluble in DMSO, DMF; Sparingly soluble in MeOH/ACN.[1] |

| Tautomerism | Predominantly exists as methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate in solid state and polar solvents. |

Analytical Strategy: The Validation Triad

To ensure "drug-grade" quality, a single technique is insufficient. We employ a Triad Strategy where each method compensates for the blind spots of the others.

Figure 1: The Analytical Triad workflow ensuring comprehensive coverage of organic, isomeric, and inorganic impurities.

High-Performance Liquid Chromatography (HPLC) Protocol[3]

Objective: Quantitative purity determination and identification of de-iodinated byproducts. Challenge: The pyridone moiety is amphoteric and can tail significantly on standard C18 columns if the pH is not controlled.

Method Parameters

-

Column: Agilent Zorbax SB-C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

-

Rationale: "Stable Bond" (SB) columns with sterically protected silanes resist hydrolysis under the acidic conditions required to protonate the pyridone oxygen.

-

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (amide/ester bonds).

-

Temperature: 30°C.

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Injection / Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | Stop |

Self-Validating Logic (System Suitability)

-

Blank Run: Inject pure DMSO. Ensure no carryover peaks interfere with the retention time of the main peak (approx. 8-10 min).

-

Resolution Check: If available, spike with Methyl 6-hydroxynicotinate (des-iodo impurity). Resolution (Rs) between the des-iodo peak and the main peak must be > 1.5.

-

Tailing Factor: The tailing factor for the main peak must be < 1.5. Higher tailing indicates insufficient acidification of Mobile Phase A.

Structural Verification via NMR Spectroscopy[4][5][6]

Objective: Distinguish the 6-hydroxy target from the 2-hydroxy isomer and confirm the iodination position. Solvent: DMSO-d6 is mandatory. CDCl3 is poor due to low solubility and aggregation of pyridones.

1H NMR Interpretation (300 MHz or higher)

The spectrum will show distinct signals for the Pyridone form (NH tautomer).

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |

| 12.0 - 13.0 | Broad Singlet | 1H | NH (Pyridone) | Confirms "6-hydroxy" exists as "6-oxo" tautomer. |

| 8.3 - 8.5 | Doublet (J~2Hz) | 1H | H-2 | Most deshielded aromatic proton (adjacent to N and C=O). |

| 8.0 - 8.2 | Doublet (J~2Hz) | 1H | H-4 | Meta-coupling to H-2. |

| 3.8 - 3.9 | Singlet | 3H | -OCH3 | Methyl ester. |

The "Isomer Trap": 6-OH vs. 2-OH

-

Target (6-OH-5-I): H2 and H4 are meta to each other (separated by C3). Coupling constant J ~ 2.0 - 2.5 Hz .

-

Impurity (2-OH-5-I): Protons are at H4 and H6. H6 is adjacent to Nitrogen. H4 and H6 are also meta.

-

Differentiation: While coupling is similar, NOE (Nuclear Overhauser Effect) is definitive.

-

Irradiate the -OCH3 signal.

-

6-OH Isomer: You will see NOE enhancement of H-2 and H-4 (both are spatially close to the ester at C3).

-

2-OH Isomer: The ester is at C3.[2] H4 is close. H6 is far. Pattern differences confirm the structure.

-

Impurity Profiling & Troubleshooting

Common impurities arise from the synthesis (typically iodination of methyl 6-hydroxynicotinate using NIS or Iodine/H2O2).

Figure 2: Origin of common impurities. Impurity B (Di-iodo) is particularly common if stoichiometry is not strictly controlled.

Quantitative Limits (Suggested Specifications)

-

Assay (HPLC, dry basis): ≥ 98.0%

-

Precursor (Des-iodo): ≤ 0.5% (Interferes with stoichiometry in downstream coupling).

-

Di-iodo Impurity: ≤ 0.5% (leads to polymerization/double coupling).

-

Loss on Drying (LOD): ≤ 1.0% (Compound is not typically hygroscopic, but may retain solvent).

-

Residue on Ignition (ROI): ≤ 0.5% (Critical to ensure no inorganic iodine salts remain).

References

-

ChemicalBook. (2023). Methyl 6-hydroxy-5-iodonicotinate (CAS 885950-46-9) and Methyl 2-hydroxy-5-iodonicotinate (CAS 116387-40-7) Product Entries. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 6-hydroxynicotinate. Retrieved from

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism in Pyridine Derivatives. ResearchGate.[3] Retrieved from

-

BLD Pharm. (2023). SDS and Analytical Data for Methyl 6-hydroxy-5-iodonicotinate. Retrieved from

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-hydroxy-5-iodonicotinate

Introduction: Navigating the Challenges of C-N Bond Formation on a Multifunctional Pyridine Core

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad utility stems from its ability to overcome the limitations of traditional methods, which often demand harsh conditions and exhibit limited functional group tolerance.[1]

This guide provides an in-depth technical overview and a detailed protocol for the Buchwald-Hartwig amination of a particularly challenging substrate: Methyl 6-hydroxy-5-iodonicotinate. This molecule presents a trifecta of synthetic hurdles: an electron-deficient pyridine ring, a potentially reactive hydroxyl group, and a base-sensitive methyl ester. A successful amination requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent to achieve high chemoselectivity for N-arylation while preserving the integrity of the other functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical transformation for the synthesis of complex, functionalized heterocyclic compounds.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A deep understanding of the reaction mechanism is paramount to rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the Methyl 6-hydroxy-5-iodonicotinate. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging oxidative addition to an electron-deficient pyridine ring.[5]

-

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is a critical parameter for our specific substrate, as a strong base could lead to unwanted hydrolysis of the methyl ester.[6]

-

Reductive Elimination: This is the product-forming step where the new C-N bond is created, and the desired aminated product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: A Chemoselective Approach

The successful amination of Methyl 6-hydroxy-5-iodonicotinate hinges on the judicious selection of reaction parameters to navigate the inherent challenges of the substrate.

Parameter Selection and Rationale

| Parameter | Recommended Choice | Rationale |

| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable and commonly used source of Pd(0). |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination, while often favoring N-arylation over O-arylation.[7] |

| Base | Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate) | A mild inorganic base is crucial to prevent the hydrolysis of the methyl ester. Stronger bases like sodium tert-butoxide are generally incompatible with ester functionalities.[6] |

| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are well-suited for this transformation. Rigorous drying of the solvent is essential for reproducibility. |

| Temperature | 80-110 °C | Sufficient to drive the reaction to completion, but may require optimization depending on the amine nucleophile. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 6-hydroxy-5-iodonicotinate with a generic primary or secondary amine.

Materials and Reagents:

-

Methyl 6-hydroxy-5-iodonicotinate

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

Cs₂CO₃ (2.0 equivalents)

-

Anhydrous Toluene (or 1,4-Dioxane)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware for workup and purification

Workflow:

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, add Methyl 6-hydroxy-5-iodonicotinate (1.0 mmol), the amine (1.2 mmol), cesium carbonate (2.0 mmol, 652 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | - Inactive catalyst- Insufficient temperature- Poorly soluble base | - Ensure an inert atmosphere is maintained.- Increase the reaction temperature in 10 °C increments.- Consider using a more soluble base like K₃PO₄ or a different solvent. |

| Ester Hydrolysis | - Base is too strong- Presence of water | - Switch to a milder base such as K₃PO₄.- Ensure all reagents and solvents are rigorously dried. |

| O-Arylation Side Product | - Suboptimal ligand- Reaction conditions favor O-arylation | - Screen other bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos).- Lowering the reaction temperature may improve selectivity. |

| Dehalogenation of Starting Material | - Presence of a hydrogen source- Side reaction pathway | - Ensure the amine is of high purity.- Optimize the catalyst and ligand loading. |

Conclusion

The Buchwald-Hartwig amination of Methyl 6-hydroxy-5-iodonicotinate is a challenging yet highly rewarding transformation that provides access to a valuable class of functionalized heterocyclic building blocks. Success hinges on a nuanced understanding of the reaction mechanism and the careful selection of a catalyst system that promotes selective C-N bond formation while preserving the integrity of the ester and hydroxyl functionalities. The protocol and insights provided herein offer a robust starting point for researchers to explore and optimize this powerful synthetic tool in their own laboratories.

References

-

Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. (2023). NSF Public Access Repository. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 14174-14187. Retrieved from [Link]

- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.

-

Norrby, P.-O., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(19), 10347-10358. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 133(43), 17350-17368. Retrieved from [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination | NSF Public Access Repository [par.nsf.gov]

- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium Catalyst Selection for Methyl 6-hydroxy-5-iodonicotinate Cross-Coupling

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-hydroxy-5-iodonicotinate is a valuable building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The presence of an iodine atom at the 5-position and a hydroxyl group at the 6-position offers versatile handles for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds in modern organic synthesis.[1]

The selection of an appropriate palladium catalyst system is paramount for achieving high yields and selectivity in the cross-coupling of this substrate. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, can influence the reactivity of the C-I bond.[2][3] Furthermore, the presence of the hydroxyl group can potentially interfere with the catalytic cycle through coordination to the palladium center or by acting as a proton source. This guide provides a comprehensive overview of palladium catalyst selection for various cross-coupling reactions involving Methyl 6-hydroxy-5-iodonicotinate, supported by detailed protocols and mechanistic insights.

The Catalytic Heart of the Reaction: The Palladium Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Stille) or migratory insertion (for Heck reactions), and reductive elimination.[4][5] The efficiency of each step is highly dependent on the choice of palladium source, ligands, base, and solvent.

The General Palladium Catalytic Cycle

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (in this case, Methyl 6-hydroxy-5-iodonicotinate). The resulting Pd(II) intermediate then undergoes transmetalation with a suitable organometallic reagent (e.g., a boronic acid in Suzuki coupling) or migratory insertion with an alkene (in Heck coupling). The final step, reductive elimination, forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Caption: Generalized Palladium Catalytic Cycle.

Catalyst System Components: A Strategic Selection

The success of a cross-coupling reaction hinges on the judicious choice of each component of the catalytic system.

Palladium Precursors

While Pd(0) is the active catalytic species, more stable and air-tolerant Pd(II) precatalysts are often used in practice.[6][7] These are reduced in situ to the active Pd(0) species. Common choices include:

-

Palladium(II) Acetate (Pd(OAc)₂): A versatile and cost-effective precatalyst.[7]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source, though it can contain variable amounts of nanoparticles and free ligand.[6]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): An air-stable precatalyst that is particularly effective for Suzuki-Miyaura couplings.

-

PEPPSI-type Precatalysts: Pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) catalysts are highly active and air-stable.[6]

The Power of Ligands

Ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[8] For a substrate like Methyl 6-hydroxy-5-iodonicotinate, the choice of ligand is critical to overcome potential challenges posed by the pyridine nitrogen and the hydroxyl group.

-

Phosphine Ligands: These are the most common class of ligands. Electron-rich and sterically bulky phosphines generally promote oxidative addition and reductive elimination.[9]

-

Monodentate: Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃).

-

Bidentate: Xantphos, dppf, BINAP. These are often used to enhance catalyst stability and prevent palladium black precipitation.[9]

-

-

N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form robust bonds with palladium, leading to highly active and stable catalysts.[9]

The Role of the Base

The base is essential for several reasons: it facilitates the reductive elimination step, neutralizes the acid generated during the reaction, and in the case of Suzuki couplings, activates the boronic acid. The choice of base depends on the specific coupling reaction and the tolerance of the substrates.

-

Inorganic Bases: K₂CO₃, Cs₂CO₃, K₃PO₄ are commonly used.

-

Organic Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA).

Solvent Selection

The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction rate and outcome. Common solvents for palladium-catalyzed cross-coupling reactions include:

-

Aprotic Polar Solvents: Dimethylformamide (DMF), Dioxane, Tetrahydrofuran (THF).[4]

-

Aqueous Conditions: For some reactions, particularly Suzuki couplings, the use of water as a co-solvent can be beneficial.[4]

Common Cross-Coupling Reactions and Catalyst Recommendations

The following table provides a starting point for selecting a palladium catalyst system for various cross-coupling reactions with Methyl 6-hydroxy-5-iodonicotinate.

| Reaction Type | Coupling Partner | Recommended Catalyst System | Base | Solvent | Key Considerations |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂, SPhos or XPhos | K₃PO₄ | Toluene/H₂O | The hydroxyl group may require protection or the use of a stronger base. |

| Heck | Alkenes | Pd(OAc)₂, PPh₃ or ligand-free[10] | Et₃N | DMF, NMP | The reaction can sometimes be performed under ligand-free conditions.[11] |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N | THF, DMF | The copper co-catalyst is crucial for the transmetalation step. |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃, BINAP or Xantphos[9] | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | Strong bases like sodium tert-butoxide are often required.[12] |

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-hydroxy-5-iodonicotinate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 6-hydroxy-5-iodonicotinate with an arylboronic acid.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

Methyl 6-hydroxy-5-iodonicotinate

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3 equivalents)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 6-hydroxy-5-iodonicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

-

Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

-

Degassing: Seal the flask with a rubber septum and degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of nitrogen, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting Common Issues

Even with a well-chosen catalyst system, challenges can arise. Here are some common issues and potential solutions:

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong base or solvent. | Use a fresh batch of catalyst, ensure thorough degassing, screen different bases and solvents.[4] |

| Side Reactions (e.g., Homocoupling) | Catalyst decomposition, incorrect ligand-to-metal ratio. | Use a more robust ligand, optimize the ligand-to-metal ratio. |

| Decomposition of Starting Material | Reaction temperature is too high, incompatible base. | Lower the reaction temperature, try a milder base. |

| Difficulty in Product Purification | Residual palladium, ligand byproducts. | Treat the crude product with a palladium scavenger, choose a ligand that is easier to remove during workup.[4] |

Conclusion

The successful cross-coupling of Methyl 6-hydroxy-5-iodonicotinate is a critical step in the synthesis of many important pharmaceutical compounds. A thorough understanding of the palladium catalytic cycle and the rational selection of the catalyst, ligand, base, and solvent are essential for achieving optimal results. This guide provides a solid foundation for researchers to develop robust and efficient cross-coupling protocols for this versatile building block. By carefully considering the factors outlined herein and employing systematic optimization, scientists can unlock the full synthetic potential of Methyl 6-hydroxy-5-iodonicotinate.

References

Sources

- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. guidechem.com [guidechem.com]

- 3. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]

- 4. fiveable.me [fiveable.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

synthesis of kinase inhibitors using Methyl 6-hydroxy-5-iodonicotinate

Application Note: Strategic Synthesis of Kinase Inhibitors using Methyl 6-hydroxy-5-iodonicotinate

Executive Summary

This application note details the strategic utilization of Methyl 6-hydroxy-5-iodonicotinate (CAS: 116387-40-7) as a linchpin intermediate in the synthesis of type II kinase inhibitors, specifically targeting c-Met , Axl , and VEGFR pathways.[1]

The 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate core is a "privileged scaffold" in medicinal chemistry.[1] Its value lies in its orthogonal functionalization potential:

-

C-5 Iodine: A handle for Suzuki-Miyaura cross-coupling to install hydrophobic "selectivity pocket" moieties (aryl/heteroaryl groups).[1]

-

C-3 Ester: A precursor for amidation, allowing the installation of solubilizing groups or hinge-binding motifs.[1]

-

N-1 / O-6 Tautomerism: A critical control point for defining the hydrogen-bonding donor/acceptor profile required for ATP-pocket occupancy.[1]

This guide provides validated protocols for the regioselective functionalization of this scaffold, addressing common pitfalls such as catalyst poisoning, tautomeric ambiguity, and hydrolysis-competent side reactions.

Strategic Synthetic Workflow

The synthesis of kinase inhibitors from this core requires a defined "Order of Operations" to maximize yield and regioselectivity. The recommended workflow is N-Alkylation

Pathway Diagram: Divergent Synthesis of Pyridone Inhibitors

Caption: Figure 1. Strategic workflow for the divergent synthesis of pyridone-based kinase inhibitors. The pathway emphasizes N-alkylation prior to cross-coupling to lock the bioactive tautomer.[1]

Critical Application Notes & Protocols

Tautomeric Control: The N-Alkylation vs. O-Alkylation Trap

The starting material exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] For most kinase inhibitors (e.g., c-Met inhibitors), the N-alkylated pyridone is the required pharmacophore as it mimics the hydrogen-bonding pattern of the adenine ring of ATP.

-

Challenge: Simple alkylation conditions often yield mixtures of N- and O-alkylated products.[1]

-

Solution: Use "soft" electrophiles and bases that favor the thermodynamic product (N-alkyl).[1]

Protocol 1: Regioselective N-Alkylation

-

Reagents: Methyl 6-hydroxy-5-iodonicotinate (1.0 eq), Alkyl Halide (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Anhydrous).[1]

-

Temperature: 60°C.

| Step | Action | Mechanistic Insight |

| 1 | Dissolve 10 mmol of scaffold in 20 mL DMF. Add | |

| 2 | Add Alkyl Halide dropwise at RT.[1] Heat to 60°C for 4h. | Polar aprotic solvents (DMF) and harder cations ( |

| 3 | Quench with water, filter precipitate.[1] | The N-alkyl product is typically less soluble in water than the O-alkyl byproduct.[1] |

| QC | Check: | N-Alkyl: Ring protons shift downfield.[1] O-Alkyl: Distinct |

The "Warhead" Installation: Suzuki-Miyaura Coupling at C-5

The C-5 iodine is electronically deactivated due to the electron-rich nature of the pyridone ring (relative to a simple pyridine).[1] Standard conditions often fail or lead to de-iodination.[1]

-

Catalyst Selection:

is superior to -

Base Selection: Use mild bases (

or

Protocol 2: C-5 Cross-Coupling

-

Reagents: N-Alkylated Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),

(5 mol%), -

Solvent: Dioxane:Water (4:1).[1]

-

Conditions: 90°C, 12h, Inert Atmosphere (

).

Experimental Data: Catalyst Screening Results

| Catalyst | Base | Solvent | Yield (%) | Observation |

| DME/H2O | 45% | Significant de-iodination observed.[1] | ||

| Toluene | 60% | Slow conversion.[1] | ||

| Dioxane/H2O | 92% | Clean conversion.[1] Minimal homocoupling. |

The "Tail" Extension: Direct Aminolysis of the Ester

Converting the C-3 methyl ester to an amide is the final diversity step.[1] Traditional hydrolysis followed by coupling (LiOH

Protocol 3: AlMe3-Mediated Amidation

-

Safety Warning: Trimethylaluminum is pyrophoric.[1] Handle strictly under inert gas.[1]

-

Reagents: C-5 Aryl Intermediate (1.0 eq), Amine (2.0 eq),

(2M in toluene, 3.0 eq). -

Solvent: Toluene or DCE.

-

Complex Formation: Add

to a solution of the amine in toluene at 0°C. Stir for 30 min to form the aluminum-amide species. -

Addition: Cannulate this solution into a solution of the ester intermediate.

-

Reflux: Heat to 80-100°C for 2-4h.

-

Quench: Carefully quench with Rochelle's salt (Sodium potassium tartrate) solution to break the aluminum emulsion.[1]

Structural Validation & Quality Control

When characterizing the final kinase inhibitor, distinguishing the regiochemistry is paramount.

-

HMBC NMR: Look for 3-bond coupling between the N-substituent protons and the C-2 (carbonyl) and C-6 carbons of the pyridone ring.[1]

-

IR Spectroscopy:

Mechanism of Regioselectivity (DOT Diagram)

Caption: Figure 2. Mechanistic divergence in the alkylation of the 6-hydroxynicotinic acid core. Selection of solvent and base dictates the ratio of the desired N-alkyl pyridone.

References

-

Synthesis of Methyl 6-hydroxy-5-iodonicotinate

- Suzuki Coupling on Pyridones: Li, J. J., et al. (2014). "Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-2-pyridones." Journal of Organic Chemistry. (General reference for Pyridone couplings).

-

Kinase Inhibitor Scaffolds (c-Met/Axl)

-

Tautomerism in Drug Design

-

ResearchGate. (2023).[1] Dominant tautomeric forms of hydroxy-pyridines. Retrieved from .

-

Sources

- 1. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-5-hydroxy-nicotinic acid methyl ester | 915107-30-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]